molecular formula C8H10N2O2 B13207444 3-Hydroxy-1-methyl-1-phenylurea

3-Hydroxy-1-methyl-1-phenylurea

Cat. No.: B13207444
M. Wt: 166.18 g/mol
InChI Key: UDJKPENTLREIMW-UHFFFAOYSA-N
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Description

3-Hydroxy-1-methyl-1-phenylurea is an organic compound with the molecular formula C8H10N2O2 It is a derivative of urea, characterized by the presence of a hydroxy group, a methyl group, and a phenyl group attached to the urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-methyl-1-phenylurea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, catalyst-free, and scalable, making it suitable for industrial applications. The reaction conditions typically involve mixing the reactants in water at room temperature, followed by filtration or extraction to isolate the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the reaction of isocyanates or carbamoyl chlorides with ammonia . This method, although not environmentally friendly due to the use of phosgene, is still widely used due to its efficiency and scalability. The reaction is typically carried out under controlled conditions to ensure safety and maximize yield.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-methyl-1-phenylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield carbonyl compounds, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

3-Hydroxy-1-methyl-1-phenylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-methyl-1-phenylurea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1-methyl-1-phenylurea is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

3-hydroxy-1-methyl-1-phenylurea

InChI

InChI=1S/C8H10N2O2/c1-10(8(11)9-12)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,9,11)

InChI Key

UDJKPENTLREIMW-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)NO

Origin of Product

United States

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